17-O-Trimethylsilyl Mestanolone

Descripción general

Descripción

17-O-Trimethylsilyl Mestanolone is a synthetic anabolic steroid derived from dihydrotestosterone. It is characterized by the presence of a trimethylsilyl group at the 17th position of the mestanolone molecule. This modification enhances its stability and bioavailability, making it a valuable compound in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Trimethylsilyl Mestanolone typically involves the protection of the hydroxyl group at the 17th position of mestanolone using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically conducted in a cGMP-compliant facility to meet regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions: 17-O-Trimethylsilyl Mestanolone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols .

Aplicaciones Científicas De Investigación

17-O-Trimethylsilyl Mestanolone has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce the trimethylsilyl group into various molecules.

Biology: Studied for its effects on cellular processes and potential therapeutic applications.

Medicine: Investigated for its anabolic properties and potential use in treating conditions such as muscle wasting and osteoporosis.

Industry: Utilized in the production of high-purity steroids and other pharmaceutical intermediates.

Mecanismo De Acción

17-O-Trimethylsilyl Mestanolone exerts its effects by binding to androgen receptors within the body’s cells. This binding triggers a series of physiological responses, including increased protein synthesis, inhibition of protein breakdown, and regulation of fat metabolism. These actions lead to enhanced muscle mass, improved strength, and rapid fat loss . The compound’s anabolic properties make it particularly valuable in strength training and bodybuilding .

Comparación Con Compuestos Similares

Mestanolone: The parent compound of 17-O-Trimethylsilyl Mestanolone, known for its anabolic and androgenic properties.

Methyltestosterone: Another synthetic anabolic steroid with similar effects but different structural modifications.

Metandienone: A well-known anabolic steroid with a different mechanism of action and metabolic profile.

Uniqueness: this compound is unique due to the presence of the trimethylsilyl group, which enhances its stability and bioavailability compared to its parent compound, mestanolone. This modification allows for more efficient delivery and prolonged activity within the body .

Actividad Biológica

17-O-Trimethylsilyl mestanolone is a synthetic anabolic androgenic steroid (AAS) derived from mestanolone, which itself is a 17α-methylated derivative of dihydrotestosterone (DHT). This compound exhibits significant biological activity, primarily through its interaction with androgen receptors (AR) and its metabolic pathways. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and implications in sports doping.

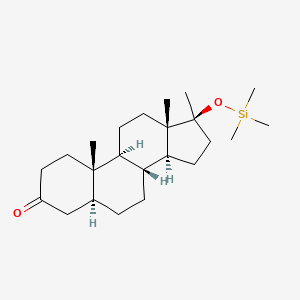

Chemical Structure and Properties

This compound is characterized by the presence of a trimethylsilyl group at the 17-hydroxyl position, enhancing its stability and bioavailability. The structural formula can be represented as follows:

This modification allows for improved detection and quantification in biological samples, particularly in doping control contexts.

The primary mechanism of action for this compound involves binding to the androgen receptor, leading to the activation of various anabolic pathways. Its effects can be summarized as follows:

- Anabolic Effects : Promotes muscle growth and strength enhancement.

- Androgenic Effects : Influences secondary sexual characteristics.

- Metabolic Stability : The trimethylsilyl modification reduces metabolic degradation, prolonging its activity in the body.

Pharmacodynamics

Mestanolone, and by extension its trimethylsilyl derivative, exhibits both anabolic and androgenic properties. Due to its 5α-reduced structure, it does not aromatize into estrogens, minimizing estrogen-related side effects such as gynecomastia. However, it does possess hepatotoxic potential due to its 17α-alkylation .

Table 1: Comparison of Mestanolone and this compound

| Property | Mestanolone | This compound |

|---|---|---|

| Chemical Formula | C20H32O2 | C20H32O2Si |

| Anabolic Activity | Moderate | High |

| Androgenic Activity | Moderate | High |

| Aromatization | No | No |

| Hepatotoxicity | Yes | Yes |

Metabolism and Excretion

The metabolism of this compound involves several pathways:

- Phase I Metabolism : Primarily occurs in the liver, where the compound undergoes hydroxylation and reduction.

- Phase II Metabolism : Conjugation processes lead to the formation of glucuronides or sulfates, facilitating excretion.

Research indicates that metabolites can include various dihydrotestosterone analogs and other modified steroids . The urinary excretion profile is critical for monitoring potential misuse in sports.

Case Study: Doping Analysis

A study focusing on the detection of anabolic steroids in athletes highlighted the importance of identifying metabolites related to mestanolone. The analysis utilized gas chromatography-mass spectrometry (GC-MS), revealing metabolites such as 17α-methyl-5β-androstane-3α,17β-diol as common indicators of mestanolone use .

Clinical Applications

While primarily associated with performance enhancement in sports, there are potential therapeutic applications for this compound:

- Hormonal Replacement Therapy : It may be considered in cases of androgen deficiency.

- Muscle Wasting Disorders : Its anabolic properties could aid in recovery from muscle atrophy conditions.

Propiedades

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-17-trimethylsilyloxy-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O2Si/c1-21-12-9-17(24)15-16(21)7-8-18-19(21)10-13-22(2)20(18)11-14-23(22,3)25-26(4,5)6/h16,18-20H,7-15H2,1-6H3/t16-,18+,19-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEUJDWURSKKQN-PDFLQEANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858542 | |

| Record name | (5alpha,17beta)-17-Methyl-17-[(trimethylsilyl)oxy]androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145760-86-7 | |

| Record name | (5alpha,17beta)-17-Methyl-17-[(trimethylsilyl)oxy]androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.